molecular formula C16H13F3N4O3 B2406617 6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2034445-04-8

6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No. B2406617
M. Wt: 366.3
InChI Key: XXVKVIGHSWSWFT-UHFFFAOYSA-N
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Description

The compound “6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a chemical entity. However, specific details about this compound are not readily available in the search results1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds have been synthesized using various methods. For instance, one method involves the reaction of a compound with 4-methylbenzoate in the presence of 0.6 N HCl1.



Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the search results. However, it is known that the compound contains a trifluoromethoxy group, which is a common functional group in many FDA-approved drugs1.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, the trifluoromethoxy group present in the compound is known to exhibit numerous pharmacological activities1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the search results.


Scientific Research Applications

Antiviral Activity

A study described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus (subtype H5N1) activity. This suggests that compounds within this chemical class can be explored for antiviral properties, potentially including "6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide" (Hebishy et al., 2020).

Antibacterial and Antifungal Activity

Research on new pyrazoline and pyrazole derivatives showed promising antibacterial and antifungal activities. This indicates the broader antimicrobial potential of the pyrazolo[1,5-a]pyrazine scaffold, which could extend to related compounds like the one (Hassan, 2013).

Anticancer Properties

Another study on pyrazolo[3,4,5-kl]acridines and indolo[2,3-a]acridines, related to the pyrazolo[1,5-a]pyrazine structure, highlighted their cytotoxicity in a panel of cancer cell lines. This suggests potential for investigating anticancer activities of related compounds, including "6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide" (Bu et al., 2002).

Antioxidant Activity

The synthesis and antioxidant evaluation of N-substituted benzyl/phenyl derivatives suggest that pyrazolo[1,5-a]pyrazine compounds could also be explored for their antioxidant properties, which could be relevant for the compound (Ahmad et al., 2012).

Antimicrobial Activity

Pyrazolo[4,3-d]pyrimidines, a related class, demonstrated antimicrobial activity, suggesting a potential application for the compound of interest in addressing microbial infections (Abunada et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. However, related compounds with a trifluoromethoxy group have been approved by the FDA, suggesting they have passed safety evaluations1.


Future Directions

The future directions for this compound are not specified in the search results. However, the trifluoromethoxy group is a common feature in many FDA-approved drugs, suggesting that compounds with this group, like the one , may have potential for future drug development1.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation are recommended.


properties

IUPAC Name

6-methyl-4-oxo-N-[[4-(trifluoromethoxy)phenyl]methyl]-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O3/c1-9-8-23-13(15(25)21-9)6-12(22-23)14(24)20-7-10-2-4-11(5-3-10)26-16(17,18)19/h2-6,8H,7H2,1H3,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVKVIGHSWSWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

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